molecular formula C15H15N3O3 B457306 N-(5-nitropyridin-2-yl)-4-(propan-2-yl)benzamide

N-(5-nitropyridin-2-yl)-4-(propan-2-yl)benzamide

Katalognummer: B457306
Molekulargewicht: 285.3g/mol
InChI-Schlüssel: MOTKFEJFBIZVJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-nitropyridin-2-yl)-4-(propan-2-yl)benzamide typically involves the following steps:

    Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Formation of Benzamide: The nitrated pyridine is then reacted with 4-(propan-2-yl)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-nitropyridin-2-yl)-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: The major product is N-(5-aminopyridin-2-yl)-4-(propan-2-yl)benzamide.

    Substitution: The products depend on the nucleophile used, resulting in various substituted benzamides.

Wissenschaftliche Forschungsanwendungen

N-(5-nitropyridin-2-yl)-4-(propan-2-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(5-nitropyridin-2-yl)-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzamide moiety can form hydrogen bonds and hydrophobic interactions with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2-pyridinyl)benzamide: Lacks the nitro and isopropyl groups, making it less reactive in certain chemical reactions.

    N-(5-nitropyridin-2-yl)benzamide: Similar structure but without the isopropyl group, affecting its hydrophobic interactions.

    N-(5-nitropyridin-2-yl)-4-methylbenzamide: Contains a methyl group instead of an isopropyl group, altering its steric and electronic properties.

Uniqueness

N-(5-nitropyridin-2-yl)-4-(propan-2-yl)benzamide is unique due to the combination of the nitro group, which provides redox activity, and the isopropyl group, which enhances hydrophobic interactions. This combination makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C15H15N3O3

Molekulargewicht

285.3g/mol

IUPAC-Name

N-(5-nitropyridin-2-yl)-4-propan-2-ylbenzamide

InChI

InChI=1S/C15H15N3O3/c1-10(2)11-3-5-12(6-4-11)15(19)17-14-8-7-13(9-16-14)18(20)21/h3-10H,1-2H3,(H,16,17,19)

InChI-Schlüssel

MOTKFEJFBIZVJQ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-]

Kanonische SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.